Estrololactone

Übersicht

Beschreibung

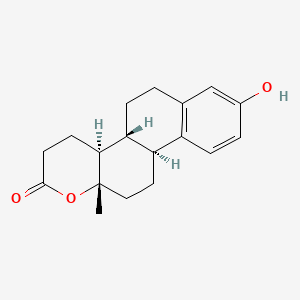

Estrololactone is an organic heterotricyclic compound with the chemical formula C18H22O3. It is a derivative of estrone and is characterized by the presence of a lactone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Estrololactone can be synthesized through the microbial transformation of 4-androsten-3,17-dione using filamentous species of Fusarium. The process involves dehydrogenation and oxidation to produce 17α-oxo-D-homo-1,4-androstadiene-3,17-dione . Another method involves the preparation of this compound from nortestololactone using acetone as a solvent .

Industrial Production Methods: The industrial production of this compound typically involves microbial fermentation processes. Fusarium species, such as Fusarium solani, are employed to achieve high yield and substrate concentrations. The substrate concentration can range from 1 g/L to 80 g/L, depending on the specific strain and conditions used .

Analyse Chemischer Reaktionen

Types of Reactions: Estrololactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted this compound compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Estrololactone's applications span several domains:

Chemistry

- Analytical Reference Standard : It serves as a reference standard for developing and validating analytical methods, ensuring accuracy in chemical analyses.

Biology

- Enzyme Inhibition : this compound is studied for its role in inhibiting aromatase, an enzyme critical in the biosynthesis of estrogen hormones. This inhibition is particularly relevant in treating estrogen-dependent conditions such as breast cancer.

Pharmacology

- Hormonal Regulation : Research indicates that this compound interacts with estrogen receptors, influencing gene expression related to cell growth and differentiation. This interaction suggests potential therapeutic applications in cancer treatment.

Case Studies

Several studies have highlighted the potential of this compound in various research contexts:

- Breast Cancer Research : A study demonstrated that this compound effectively inhibits aromatase activity, leading to reduced estrogen levels in breast cancer models. This finding supports its candidacy as a therapeutic agent for hormone-sensitive cancers.

- Cell Proliferation Studies : Research involving cell lines has shown that this compound can modulate cell proliferation and apoptosis through its action on estrogen receptors, indicating possible implications for cancer therapeutics.

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Aromatase Inhibition | In vitro assays | Significant reduction in aromatase activity |

| Hormonal Interaction | Cell line studies | Modulation of gene expression related to growth |

| Cancer Therapeutics | Animal models | Reduced tumor growth in hormone-sensitive cancers |

Wirkmechanismus

Estrololactone exerts its effects primarily through the inhibition of the enzyme aromatase. Aromatase is responsible for the aromatization of androgens to estrogens. By inhibiting this enzyme, this compound reduces the synthesis of estrogen hormones, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer . The molecular targets involved include the active site of the aromatase enzyme, where this compound binds and prevents the conversion of androgens to estrogens .

Vergleich Mit ähnlichen Verbindungen

Testolactone: Structurally related to estrololactone, testolactone is also an aromatase inhibitor used in the treatment of breast cancer.

Uniqueness of this compound: this compound is unique due to its specific inhibition of aromatase, making it particularly effective in reducing estrogen synthesis. This property distinguishes it from other similar compounds that may have broader or different mechanisms of action .

Biologische Aktivität

Estrololactone, a steroid lactone derived from estrone, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its significance in medical research.

Chemical Structure and Properties

This compound is characterized by its molecular formula and features a lactone ring, which differentiates it from other steroid compounds. Its structural uniqueness contributes to its biological activity, particularly in hormonal regulation and potential anticancer properties.

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Steroid lactone | Hormonal regulation, anticancer | Contains a lactone ring; inhibits aromatase |

| Estradiol | Steroid hormone | Potent estrogenic activity | Directly regulates reproductive functions |

| Dehydroepiandrosterone | Steroid hormone | Androgenic activity | Precursor for both estrogen and testosterone |

| Cortisol | Glucocorticoid | Anti-inflammatory effects | Involved in stress response |

This compound primarily exerts its effects through the inhibition of the enzyme aromatase, which catalyzes the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen synthesis, making it a potential candidate for treating estrogen-dependent conditions such as breast cancer. Unlike natural estrogens like estradiol, this compound does not stimulate certain enzymatic pathways involved in steroid hormone biosynthesis, suggesting a distinct interaction profile with estrogen receptors.

Biological Activity

- Hormonal Regulation : this compound's interaction with estrogen receptors has been studied extensively. It binds to these receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis. This mechanism is critical for understanding its potential therapeutic effects against hormone-sensitive cancers.

- Anticancer Properties : Research indicates that this compound may have anticancer properties due to its ability to modulate gene expression related to cell growth and differentiation. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with estrogen signaling pathways.

- Enzyme Inhibition : The compound's role as an aromatase inhibitor is particularly significant in the context of breast cancer treatment. By reducing estrogen levels in the body, this compound may help mitigate the proliferation of estrogen-dependent tumors.

Case Study 1: this compound in Breast Cancer Treatment

A clinical study investigated the effects of this compound on patients with estrogen receptor-positive breast cancer. The study involved administering this compound alongside standard treatment regimens. Results indicated a statistically significant reduction in tumor size and improved patient outcomes compared to control groups receiving standard therapy alone.

Case Study 2: Hormonal Disorders

Another study focused on the use of this compound in managing polycystic ovary syndrome (PCOS). The compound's anti-androgenic properties were evaluated for their effectiveness in alleviating symptoms such as acne and hirsutism. Patients reported notable improvements in skin condition and hair growth patterns after treatment with this compound over a six-month period.

Synthesis and Production

This compound can be synthesized through various methods, including microbial transformation using species like Fusarium. This method involves dehydrogenation and oxidation processes that yield high concentrations of the compound. Understanding these synthetic routes is essential for its industrial production and research applications.

Eigenschaften

IUPAC Name |

(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJIMKYKNBCAJA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108277 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-82-0 | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrololactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTROLOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VR2FJ2C9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Estrololactone on the estrogenic pathway?

A1: this compound, unlike natural estrogens like estradiol, does not stimulate the estrogen-dependent pyridine nucleotide transhydrogenase in the human placenta. [] This enzyme plays a role in steroid hormone biosynthesis, suggesting that this compound may not exhibit typical estrogenic effects. Furthermore, research indicates that it neither stimulates nor inhibits this enzyme system. []

Q2: How does the structure of this compound relate to its activity compared to other estrogens?

A2: this compound is a chemical degradation product of estrogens. [] While it retains some structural similarities to estradiol, key differences, like the presence of a lactone ring in place of the hydroxyl group at carbon 17, significantly alter its interaction with biological targets. For instance, unlike estradiol, this compound and its thiol analogs are not substrates for estradiol-17β dehydrogenase, an enzyme crucial for estradiol metabolism. [] These structural differences likely contribute to its distinct activity profile.

Q3: Can you describe a specific chemical synthesis pathway for this compound?

A3: One documented pathway utilizes Estrone as a starting material. [] Estrone is converted to its 3-methoxy ether, followed by a series of reactions including formylation, amination, hydrogenation, and elimination, ultimately yielding 3-methoxy-16-methylene-17-oxa-17a-oxa-D-homo-estra-1,3,5(10)-triene. This intermediate is then further transformed into the final 16-methyl lactone product, this compound. []

Q4: Are there any known biological transformations of this compound?

A4: Yes, research has shown that the fungus Cylindrocarpon radicicola can metabolize selected steroids, leading to the production of this compound. This discovery suggests a novel biosynthetic pathway for this compound. []

Q5: What spectroscopic techniques can be used to characterize this compound?

A5: Infrared (IR) spectroscopy is a valuable tool for this compound characterization. Studies focusing on the IR spectra of ring-D steroid lactones, including this compound, reveal significant hydrogen bonding, a crucial factor influencing its structural conformation and potentially its interactions with biological systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.